molecular formula C19H21FN4O3 B064325 Ecenofloxacin CAS No. 186827-03-2

Ecenofloxacin

Cat. No. B064325
CAS RN: 186827-03-2
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-PJFSTRORSA-N
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Description

Ecenofloxacin, also known as CFC-222, is a novel fluoroquinolone antibacterial agent . It has potent antibacterial activities against Gram-positive, Gram-negative, and anaerobic organisms .


Molecular Structure Analysis

Ecenofloxacin’s IUPAC name is 7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid . The molecular structure can be represented using SMILES or InChI strings .

Scientific Research Applications

  • Impact on Earthworm Proteome : Enrofloxacin exposure affects earthworms (Eisenia fetida), altering proteins related to metabolism, stress response, transport, and transcription, indicating potential environmental and biological risks of drug residues (Lu et al., 2018).

  • Liver Proteome Analysis in Grass Carp : Treatment with Enrofloxacin in grass carp (Ctenopharyngodon idellus) shows significant changes in liver proteins, suggesting impacts on liver function and potential for inflammatory responses in extrahepatic organs (Ma et al., 2019).

  • Electrocoagulation for Ciprofloxacin Removal : A study on removing ciprofloxacin, a metabolite of Enrofloxacin, from wastewater using electrocoagulation highlights the process's efficiency and potential for environmental cleanup (Yoosefian et al., 2017).

  • Toxicity and Catalase Activity in Eisenia fetida : Enrofloxacin exhibits varying levels of toxicity and affects catalase activity in different tissues of the earthworm Eisenia fetida, indicating potential ecological implications (Gao et al., 2008).

  • Degradation by Gloeophyllum striatum : The fungus Gloeophyllum striatum can degrade Enrofloxacin into a wide range of metabolites, suggesting a potential role in bioremediation (Karl et al., 2006).

  • Ecotoxicological Effects and Removal by Microalgae : Enrofloxacin presents ecotoxicity to aquatic microbiota, but certain microalgae species can remove it effectively, offering a natural method for mitigating its environmental impact (Xiong et al., 2017).

  • Capillary Electrophoresis for Analysis in Milk : A novel method using capillary electrophoresis and electrochemiluminescence for detecting Enrofloxacin and Ciprofloxacin in milk shows promise for monitoring drug residues in food (Zhou et al., 2008).

Mechanism of Action

While the specific mechanism of action for Ecenofloxacin is not provided, fluoroquinolones generally work by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . This halts DNA replication, thereby killing the bacteria.

properties

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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